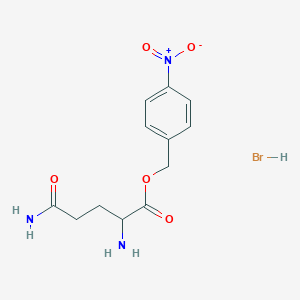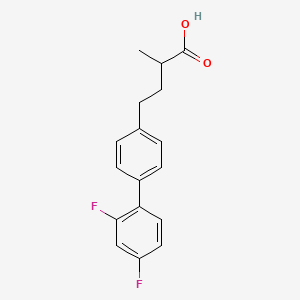
4-(2',4'-Difluoro(1,1'-biphenyl)-4-YL)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms on the biphenyl structure, which significantly influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid. For instance, 2’,4’-difluorobiphenyl can be synthesized by coupling 2,4-difluorophenylboronic acid with a suitable halogenated biphenyl compound under palladium-catalyzed conditions.
Introduction of the Butanoic Acid Moiety: The 2-methylbutanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl derivative with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted biphenyl derivatives.
科学研究应用
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
2’,4’-Difluoro(1,1’-biphenyl)-4-carboxylic acid: Similar biphenyl structure with carboxylic acid functionality.
Diflunisal: 2’,4’-Difluoro-4-hydroxybiphenyl-3-carboxylic acid, an anti-inflammatory drug with a similar biphenyl core.
Uniqueness
4-(2’,4’-Difluoro(1,1’-biphenyl)-4-YL)-2-methylbutanoic acid is unique due to the presence of the 2-methylbutanoic acid moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
847475-35-8 |
|---|---|
分子式 |
C17H16F2O2 |
分子量 |
290.30 g/mol |
IUPAC 名称 |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C17H16F2O2/c1-11(17(20)21)2-3-12-4-6-13(7-5-12)15-9-8-14(18)10-16(15)19/h4-11H,2-3H2,1H3,(H,20,21) |
InChI 键 |
XCNUUGZUFAVLRV-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




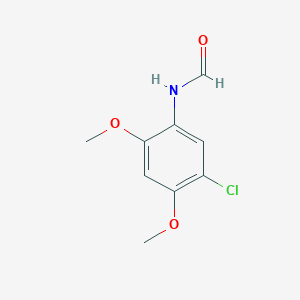
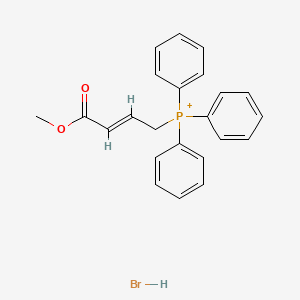

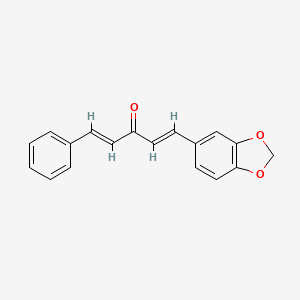
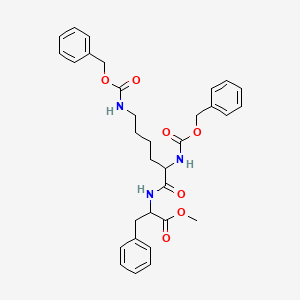
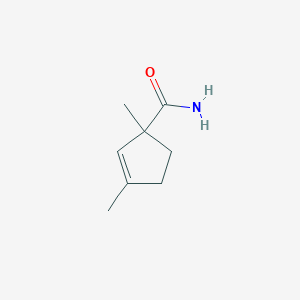
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
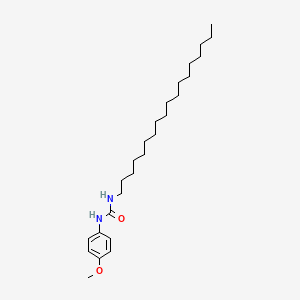

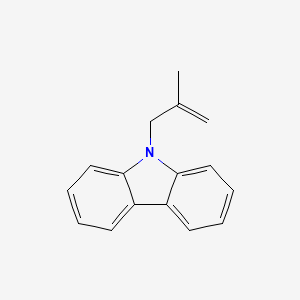
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
